molecular formula C26H60N2O6S2 B8071013 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid

4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid

Cat. No.: B8071013
M. Wt: 560.9 g/mol
InChI Key: GQHNWPPCZFPDIM-UHFFFAOYSA-N
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Description

4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is a compound that combines an amine group with a disulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid typically involves a multi-step process The initial step often includes the preparation of 4-ethyloctan-4-amine through the alkylation of octan-4-amine with ethyl halides under basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The disulfonic acid group can be reduced to sulfonic acids or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the disulfonic acid group may produce sulfonic acids or sulfides.

Scientific Research Applications

4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and surfactants.

Mechanism of Action

The mechanism of action of 4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the disulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyloctan-4-amine: Lacks the disulfonic acid group, making it less versatile in certain chemical reactions.

    Hexane-1,6-disulfonic acid: Lacks the amine group, limiting its applications in biological systems.

Uniqueness

4-Ethyloctan-4-amine;hexane-1,6-disulfonic acid is unique due to the presence of both an amine and a disulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-ethyloctan-4-amine;hexane-1,6-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H23N.C6H14O6S2/c2*1-4-7-9-10(11,6-3)8-5-2;7-13(8,9)5-3-1-2-4-6-14(10,11)12/h2*4-9,11H2,1-3H3;1-6H2,(H,7,8,9)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHNWPPCZFPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CCC)N.CCCCC(CC)(CCC)N.C(CCCS(=O)(=O)O)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H60N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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